N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound with a molecular formula of C27H35N3O2. This compound is characterized by its unique structure, which includes a benzimidazole core, a dimethylphenoxy group, and a cyclohexanecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Dimethylphenoxy Group: The benzimidazole intermediate is then reacted with 3-(2,5-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired substitution product.
Introduction of the Cyclohexanecarboxamide Moiety: Finally, the intermediate is coupled with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or phenoxy moieties, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzimidazole or phenoxy derivatives.
Scientific Research Applications
N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
- 2-(2,5-Dimethylphenoxy)-N-(3-nitrophenyl)acetamide
- N-(2,5-Dimethoxyphenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core, coupled with the dimethylphenoxy and cyclohexanecarboxamide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[2-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H35N3O2/c1-20-13-14-21(2)25(19-20)32-18-8-17-30-24-12-7-6-11-23(24)29-26(30)15-16-28-27(31)22-9-4-3-5-10-22/h6-7,11-14,19,22H,3-5,8-10,15-18H2,1-2H3,(H,28,31) |
InChI Key |
NAGDMPRLWKTYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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